

2-Bromo-9,9-dibutyl-9H-fluorene NMR and mass spectrometry data

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Compound of Interest

Compound Name: 2-Bromo-9,9-dibutyl-9H-fluorene

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-9,9-dibutyl-9H-fluorene

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for **2-Bromo-9,9-dibutyl-9H-fluorene**. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document presents quantitative data in a structured format, details experimental protocols, and includes visualizations of key concepts and workflows.

Data Presentation

The following tables summarize the key NMR and mass spectrometry data for **2-Bromo-9,9-dibutyl-9H-fluorene**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.65 - 7.50	m	3H	Aromatic CH
7.40 - 7.25	m	4H	Aromatic CH
1.95	t, J = 8.0 Hz	4H	N-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.15	sext, J = 7.5 Hz	4H	N-CH ₂ -CH ₂ -CH ₂ -CH ₃
0.70	t, J = 7.3 Hz	6H	N-CH ₂ -CH ₂ -CH ₂ -CH ₃
0.65 - 0.55	m	4H	N-CH ₂ -CH ₂ -CH ₂ -CH ₃

Note: Data is for the closely related 2-Bromo-9,9-di-n-butylfluoren.[1]

Table 2: ¹³C NMR Spectroscopic Data

While specific ¹³C NMR data for **2-Bromo-9,9-dibutyl-9H-fluorene** was not found in the provided search results, data for the parent fluorene molecule is available and can serve as a reference for the aromatic region.[2] For 2-Bromo-9,9-diphenylfluorene, the carbon attached to the butyl groups (C9) appears at 65.6 ppm.[3]

Table 3: Mass Spectrometry Data

m/z	Interpretation
M ⁺	Molecular ion peak corresponding to the mass of the compound with the ⁷⁹ Br isotope.
M ⁺ +2	Molecular ion peak corresponding to the mass of the compound with the ⁸¹ Br isotope. The intensity is expected to be nearly equal to the M ⁺ peak.[4][5]

Experimental Protocols

Detailed methodologies for the acquisition of NMR and mass spectrometry data are crucial for reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of fluorene derivatives is as follows:

- **Sample Preparation:** A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), inside an NMR tube.
- **Data Acquisition:** The NMR spectra are collected using a high-resolution NMR spectrometer, such as a 600 MHz instrument.^[6] The data is acquired at a constant temperature, usually 25 °C.^[6]
- **Referencing:** Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).^[6]
- **Data Processing:** The acquired data is then processed, which includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

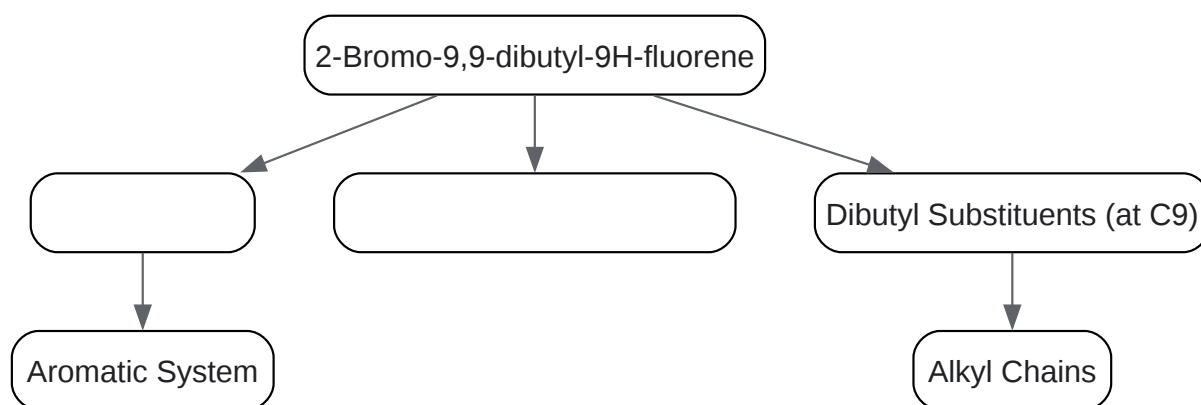
The following outlines a general procedure for the mass spectrometric analysis of halogenated organic compounds:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often after being vaporized.
- **Ionization:** The most common method for ionizing organic molecules is Electron Ionization (EI).^[7] In this process, the vaporized compound is bombarded with a beam of high-energy electrons, causing the loss of an electron to form a molecular ion (M^+).^[7]
- **Mass Analysis:** The resulting ions are then sorted and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.^[5]
- **Detection:** The separated ions are detected, and the results are displayed as a mass spectrum, which is a plot of ion intensity versus m/z .^[5] For compounds containing bromine, the presence of two isotopes (^{79}Br and ^{81}Br) in a nearly 1:1 ratio results in two molecular ion peaks (M^+ and M^++2) of almost equal intensity, separated by 2 m/z units.^[4]

Visualizations

Logical Relationship of Structural Components

The following diagram illustrates the key structural components of **2-Bromo-9,9-dibutyl-9H-fluorene**.

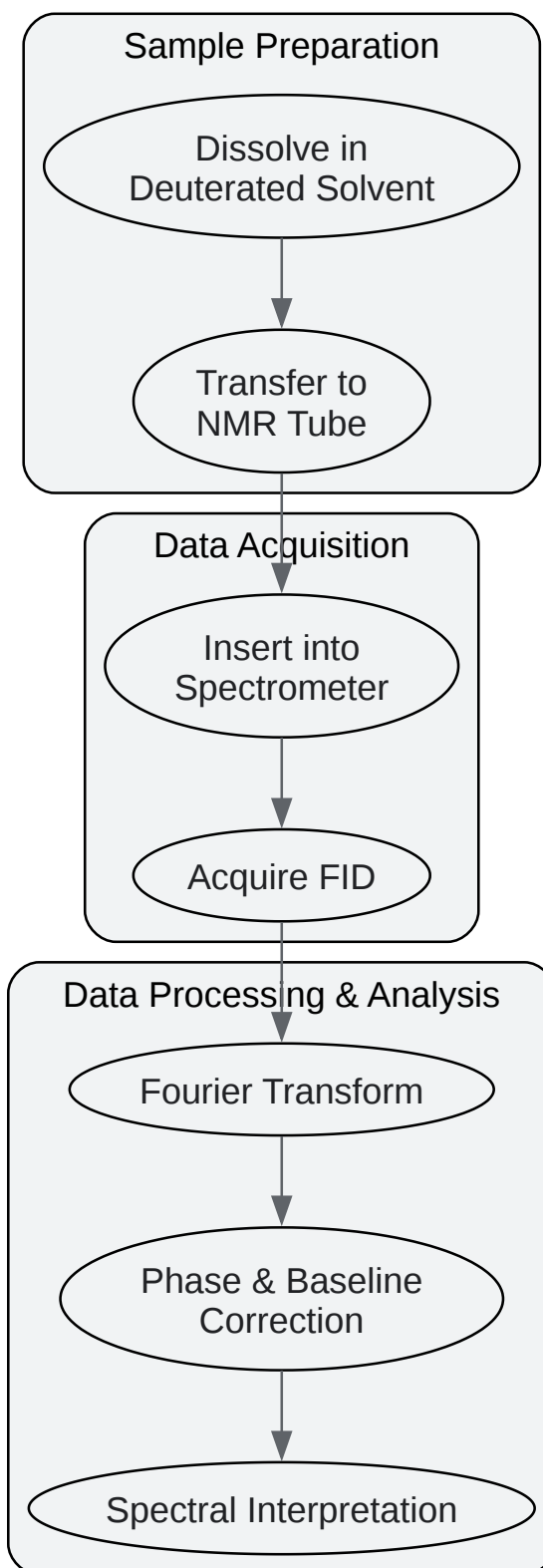


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Structural components of **2-Bromo-9,9-dibutyl-9H-fluorene**.

Experimental Workflow for NMR Analysis

The workflow for Nuclear Magnetic Resonance analysis is depicted below.

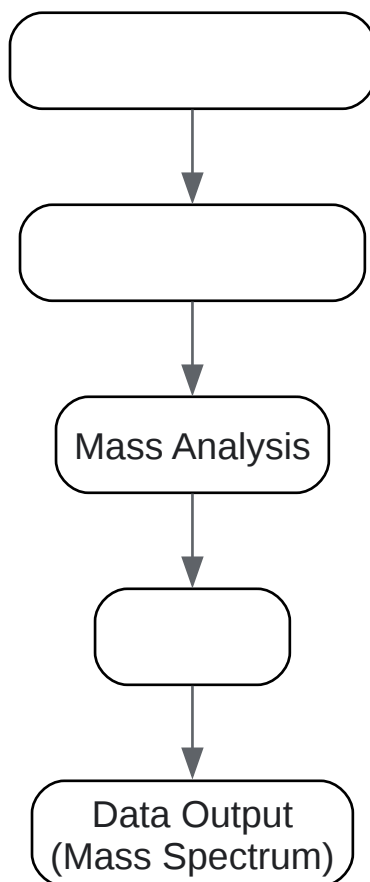


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A generalized workflow for NMR analysis.

Experimental Workflow for Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for mass spectrometry.



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